3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Physicochemical profiling

3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921566-24-7) is a fully synthetic small molecule built on a benzofuran–thiazole–benzamide scaffold bearing three methoxy substituents (molecular weight 410.44 g mol⁻¹, molecular formula C₂₁H₁₈N₂O₅S). It belongs to a broader class of heterocyclic amides that have been explored as kinase inhibitors (e.g., p38 MAPK, PI3K) and as chemical probes in inflammation and oncology programs.

Molecular Formula C21H18N2O5S
Molecular Weight 410.44
CAS No. 921566-24-7
Cat. No. B2562796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921566-24-7
Molecular FormulaC21H18N2O5S
Molecular Weight410.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)OC
InChIInChI=1S/C21H18N2O5S/c1-25-15-8-7-13(10-18(15)27-3)20(24)23-21-22-14(11-29-21)17-9-12-5-4-6-16(26-2)19(12)28-17/h4-11H,1-3H3,(H,22,23,24)
InChIKeyKXPKHRAMKOAQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921566-24-7): Procurement-Grade Benzofuran–Thiazole–Benzamide Hybrid


3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921566-24-7) is a fully synthetic small molecule built on a benzofuran–thiazole–benzamide scaffold bearing three methoxy substituents (molecular weight 410.44 g mol⁻¹, molecular formula C₂₁H₁₈N₂O₅S) [1]. It belongs to a broader class of heterocyclic amides that have been explored as kinase inhibitors (e.g., p38 MAPK, PI3K) and as chemical probes in inflammation and oncology programs [2]. Its computed physicochemical profile (XLogP3 = 4.1, topological polar surface area = 111 Ų, seven hydrogen-bond acceptors) places it in a drug-like chemical space that is distinct from closely related analogs lacking the 3,4-dimethoxybenzamide motif [1].

Why 3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Off-the-Shelf Benzofuran–Thiazole Amides


Within the benzofuran–thiazole–benzamide series, even single-atom modifications to the benzamide ring or the benzofuran C‑7 position can shift lipophilicity by >0.5 log P units, alter hydrogen-bonding capacity, and reorder kinase selectivity profiles [1][2]. For example, replacing the 3,4-dimethoxybenzamide fragment with an unsubstituted benzamide reduces the hydrogen-bond acceptor count from 7 to 5 and lowers the topological polar surface area, which in turn affects aqueous solubility, membrane permeability, and target residence time [1]. Consequently, generic substitution risks losing the specific physicochemical signature and the associated biological fingerprint that define this compound’s utility in structure–activity relationship (SAR) campaigns, medicinal chemistry optimization, and biochemical assay standardization.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Structural Analogs


Lipophilicity Shift vs. Unsubstituted Benzamide Analog

The 3,4-dimethoxy substitution increases predicted lipophilicity compared with the unsubstituted benzamide congener N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. This shift is expected to enhance passive membrane permeability while maintaining a log P within the acceptable range for oral absorption [1]. Note: High-strength direct head-to-head experimental data for this specific compound are limited; all values are computationally predicted and should be treated as class-level inference until experimentally verified.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Capacity vs. 4-Chloro Analog

The target compound possesses seven hydrogen-bond acceptor sites (three methoxy oxygens, two carbonyl oxygens, and two heterocyclic nitrogens), compared with only four acceptors in the 4‑chloro analog 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide [1]. The additional acceptor sites can strengthen polar interactions with kinase hinge regions or solvent-exposed residues, potentially improving binding affinity and aqueous solubility.

Hydrogen bonding Solubility Target binding

Rotatable Bond Flexibility vs. 3,4,5-Triethoxy Analog

With six rotatable bonds, the target compound exhibits greater conformational flexibility than the 3,4,5-triethoxy analog (CAS 921797-92-4, four rotatable bonds) but fewer than the pan-methoxy derivative [1][2]. This intermediate flexibility can balance the entropic penalty upon binding with the ability to adopt a bioactive conformation.

Conformational flexibility Entropic penalty Binding kinetics

Polar Surface Area Differentiation vs. 4-Methoxybenzamide Isostere

The topological polar surface area (TPSA) of the target compound (111 Ų) is approximately 20 Ų higher than that of the 4‑methoxy analog 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (TPSA ≈ 91 Ų) [1]. TPSA values above 90 Ų are associated with reduced passive blood–brain barrier penetration, while values below 140 Ų generally permit good oral absorption.

Membrane permeability Blood–brain barrier Polar surface area

Scientifically-Grounded Application Scenarios for 3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide


Kinase Inhibitor SAR Probe in Inflammation or Oncology Programs

The benzofuran–thiazole–benzamide scaffold has been validated as a core motif for p38 MAPK and PI3K kinase inhibition [1]. The unique 3,4-dimethoxybenzamide moiety of this compound can serve as an SAR probe to examine the effect of electron-donating substituents on kinase hinge-region hydrogen bonding and selectivity. Its predicted intermediate lipophilicity and HBA-dense architecture (7 acceptors) allow medicinal chemists to explore potency–selectivity trade-offs in primary biochemical kinase assays, supported by the availability of structurally defined comparator compounds (e.g., unsubstituted benzamide or 4‑chloro analogs) that isolate the contribution of the dimethoxy pattern.

Physicochemical Standard for In Vitro ADME Assay Calibration

With a computed XLogP3 of 4.1, TPSA of 111 Ų, and six rotatable bonds, this compound occupies a well-defined position in oral drug-like chemical space [2][3]. It can function as a calibration standard in parallel artificial membrane permeability assays (PAMPA), Caco‑2 monolayer transport studies, or equilibrium solubility measurements, where slight structural modifications among the benzofuran–thiazole–benzamide series produce measurable shifts in permeability and solubility. Using the same batch of this compound ensures reproducibility across inter-laboratory comparisons of in vitro ADME data.

Chemical Biology Tool for Target Engagement Studies Using Photoaffinity Labeling

The methoxy substituents on both the benzamide and benzofuran rings provide sites for radiolabeling (³H or ¹⁴C via methoxy group replacement) or for installing photoactivatable crosslinkers. This makes the compound a versatile starting point for chemical biology experiments aimed at identifying cellular protein targets of the benzofuran–thiazole class. The well-characterized physicochemical signature (particularly the 7‑methoxy benzofuran motif) also allows researchers to differentiate specific target engagement from non-specific hydrophobic interactions in pull-down or cellular thermal shift assays [3].

Reference Inhibitor in High-Throughput Screening (HTS) Validation Panels

Because the benzofuran–thiazole–benzamide class exhibits nanomolar-to-micromolar activity against several therapeutically relevant kinases, a single, well-characterized batch of this compound can serve as a positive control in kinase profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) to validate assay sensitivity and inter-plate consistency. The quantitative differentiation from structurally simpler analogs (e.g., unsubstituted benzamide or 4‑halo derivatives) provides a built-in selectivity window that helps screen operators detect assay drift or edge effects [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.